molecular formula C10H16ClF2NO2 B1478411 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one CAS No. 2098107-20-9

2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

Cat. No. B1478411
CAS RN: 2098107-20-9
M. Wt: 255.69 g/mol
InChI Key: XXKKZUDIUMOYLI-UHFFFAOYSA-N
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Description

A compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include information about the compound’s class (for example, whether it’s an alkane, alkene, alkyne, alcohol, aldehyde, ketone, carboxylic acid, ester, amine, amide, halide, etc.) .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It might include the starting materials, the type of reaction (such as addition, substitution, elimination, or rearrangement), the conditions under which the reaction is carried out (such as temperature, pressure, and solvent), and the yield of the product .


Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure. It might include information about the compound’s functional groups, the hybridization of its atoms, its stereochemistry (if applicable), and its aromaticity .


Chemical Reactions Analysis

This would involve a detailed examination of the reactions that the compound undergoes. It might include the type of reaction (such as addition, substitution, elimination, or rearrangement), the conditions under which the reaction occurs, the mechanism of the reaction, and the products of the reaction .


Physical And Chemical Properties Analysis

This would involve a detailed examination of the compound’s physical and chemical properties. It might include the compound’s melting point, boiling point, solubility, density, refractive index, optical rotation, and spectral data (such as IR, NMR, and UV/Vis spectra) .

Scientific Research Applications

Bifunctionalization in Organic Chemistry

Tverdokhleb et al. (2013) explored the condensation of halides similar to 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one, resulting in the creation of ethyl 2-[2-(dicyanomethylidene)pyridin-1(2H)-yl]-3-arylacrylates. This study highlights the potential of such compounds in bifunctionalization, a key process in organic synthesis (Tverdokhleb et al., 2013).

Modification for Tuberculostatic Activity

Shchegol'kov et al. (2013) reported the alkylation of a related compound, leading to the formation of a product with moderate tuberculostatic activity. This indicates the potential application of 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one in medicinal chemistry, especially in the development of treatments for tuberculosis (Shchegol'kov et al., 2013).

Catalyst Development in Chemical Reactions

Zulu et al. (2020) demonstrated the use of related ligands in the development of palladium(II) complexes, which act as catalysts for methoxycarbonylation of olefins. This study underscores the significance of such compounds in catalysis, a crucial aspect of chemical manufacturing (Zulu et al., 2020).

Environmental Applications in Alcohol Oxidation

Li and Zhang (2009) focused on an environmentally benign alcohol oxidation system using a recyclable hypervalent iodine(III) reagent, where compounds similar to 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one played a role. This research is indicative of its potential use in green chemistry and sustainable practices (Li & Zhang, 2009).

Mechanism of Action

If the compound is biologically active, this would involve a detailed examination of how the compound interacts with biological systems. It might include the compound’s targets (such as enzymes, receptors, or DNA), its mode of action (such as inhibition, activation, or binding), and its effects (such as therapeutic effects or toxic effects) .

Safety and Hazards

This would involve a detailed examination of the compound’s safety and hazards. It might include the compound’s toxicity, flammability, reactivity, and environmental impact. It might also include safety precautions that should be taken when handling the compound .

properties

IUPAC Name

2-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO2/c1-3-16-5-8-4-10(12,13)6-14(8)9(15)7(2)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKKZUDIUMOYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(=O)C(C)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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